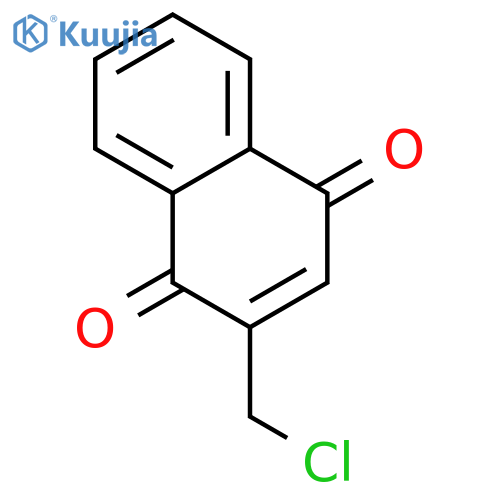Cas no 43027-41-4 (2-(Chloromethyl)-1,4-naphthalenedione)

43027-41-4 structure
商品名:2-(Chloromethyl)-1,4-naphthalenedione
2-(Chloromethyl)-1,4-naphthalenedione 化学的及び物理的性質
名前と識別子
-
- 1,4-Naphthalenedione,2-(chloromethyl)-
- 2-(Chloromethyl)-1,4-naphthalenedione
- 2-(chloromethyl)naphthalene-1,4-dione
- 2-Chloromethyl-1,4-naphthoquinone
- DTXSID00195642
- 2-Clch2-1,4-naphthoquinone
- 2-Chloromethyl-[1,4]naphthoquinone
- 2-(Chloromethyl)naphthoquinone #
- CHEMBL164323
- 43027-41-4
- SCHEMBL3275939
- starbld0006189
- WMWNDBUOCWAJAL-UHFFFAOYSA-N
- 1,4-Naphthalenedione, 2-(chloromethyl)-
-
- インチ: InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2
- InChIKey: WMWNDBUOCWAJAL-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(=O)C2=CC=CC=C2C1=O
計算された属性
- せいみつぶんしりょう: 206.013
- どういたいしつりょう: 206.013
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 34.1Ų
じっけんとくせい
- 密度みつど: 1.35
- ふってん: 339°Cat760mmHg
- フラッシュポイント: 143°C
- 屈折率: 1.601
2-(Chloromethyl)-1,4-naphthalenedione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C371015-100mg |
2-(Chloromethyl)-1,4-naphthalenedione |
43027-41-4 | 100mg |
$ 259.00 | 2023-04-18 | ||
| TRC | C371015-1g |
2-(Chloromethyl)-1,4-naphthalenedione |
43027-41-4 | 1g |
$ 1650.00 | 2022-04-01 | ||
| TRC | C371015-1000mg |
2-(Chloromethyl)-1,4-naphthalenedione |
43027-41-4 | 1g |
$ 1992.00 | 2023-04-18 | ||
| TRC | C371015-500mg |
2-(Chloromethyl)-1,4-naphthalenedione |
43027-41-4 | 500mg |
$ 1126.00 | 2023-04-18 |
2-(Chloromethyl)-1,4-naphthalenedione 関連文献
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
43027-41-4 (2-(Chloromethyl)-1,4-naphthalenedione) 関連製品
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
